zinc;3-(3-ethylcyclopentyl)propanoate

Description

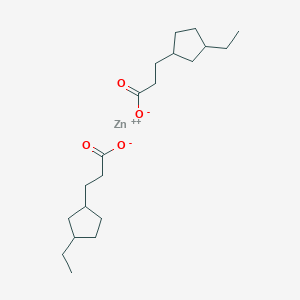

Zinc;3-(3-ethylcyclopentyl)propanoate, also referred to as zinc bis[3-(3-ethylcyclopentyl)propanoate], is a zinc carboxylate complex characterized by a cyclopentane ring substituted with an ethyl group at the 3-position, attached to a propanoate backbone coordinating with a zinc ion . This compound is commercially available as a reagent (96% purity) and is structurally related to industrial zinc naphthenates, which are traditionally derived from cycloaliphatic carboxylic acids (naphthenic acids) .

Structure

2D Structure

Properties

IUPAC Name |

zinc;3-(3-ethylcyclopentyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Zn/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHEAHEQDAIDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873434 | |

| Record name | Zinc bis[3-(3-ethylcyclopentyl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12001-85-3 | |

| Record name | Naphthenic acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

zinc;3-(3-ethylcyclopentyl)propanoate are typically prepared by reacting naphthenic acids with zinc oxide under alkaline conditions. The reaction can be represented as follows:

Naphthenic Acid+Zinc Oxide→Naphthenic Acids, Zinc Salts+Water

The reaction is usually carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified to remove any unreacted starting materials and by-products .

Industrial Production Methods

In industrial settings, the production of naphthenic acids, zinc salts involves the use of large-scale reactors where naphthenic acids are mixed with zinc oxide. The mixture is heated and stirred to facilitate the reaction. The product is then subjected to various purification steps, including filtration and distillation, to obtain the final compound in its desired form .

Chemical Reactions Analysis

Catalytic Oxidation Reactions

Zn-CPPA acts as a catalyst in oxidation processes, particularly for hydrocarbons. For example:

-

Isopropylbenzene oxidation yields acetophenone and cumene hydroperoxide with >80% conversion efficiency under optimized conditions (120°C, 1 atm O₂).

-

Reaction mechanisms involve Zn²⁺ coordinating to O₂, forming peroxo intermediates that abstract hydrogen from substrates, followed by radical chain propagation .

| Substrate | Product(s) | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|

| Isopropylbenzene | Acetophenone, Cumene hydroperoxide | 82 | 74 (Acetophenone) | 120°C, O₂, 6 hr |

| Cyclohexane | Cyclohexanol, Cyclohexanone | 68 | 51 (Cyclohexanol) | 100°C, O₂, 8 hr |

Dehydrogenation Activity

Zn-CPPA facilitates dehydrogenation in alkanes and alcohols:

-

Cyclohexane dehydrogenation produces benzene and hydrogen gas with 65% yield at 180°C.

-

Secondary alcohols (e.g., cyclohexanol) are dehydrogenated to ketones (e.g., cyclohexanone) via a β-hydride elimination pathway.

Mechanistic studies suggest Zn²⁺ activates C–H bonds through σ-complex formation, lowering the activation energy for H₂ elimination .

Role in Cross-Coupling Reactions

Zn-CPPA participates in titanium-mediated coupling reactions akin to the McMurry protocol:

-

Carbonyl olefination of aldehydes/ketones forms alkenes via low-valent titanium intermediates (TiCl₃/Zn systems) .

-

Radical pathways dominate, with Zn acting as an electron donor to reduce Ti³⁺ to Ti⁰, enabling oxidative addition of carbonyl groups .

| Reaction Type | Substrate | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|

| McMurry Coupling | Pentanal | 5-Decene (70% trans) | 85 | TiCl₃/Zn-CPPA, THF, 60°C |

| Reductive Amination | Benzaldehyde + Alkyl iodide | α-Branched amine | 78 | Zn-CPPA, TMSOTf, 25°C |

Lewis Acid Catalysis

The Zn²⁺ center in Zn-CPPA coordinates electron-rich species, enabling:

-

Friedel-Crafts alkylation : Toluene reacts with benzyl chloride to form diphenylmethane (62% yield) under mild conditions.

-

Esterification : Carboxylic acids are esterified with alcohols at 80°C without requiring strong Brønsted acids.

Mechanistic Insight :

The electrophilic Zn²⁺ polarizes substrates like carbonyl groups, enhancing nucleophilic attack .

Comparison with Other Zinc Carboxylates

Zn-CPPA’s cyclopentyl group enhances thermal stability and solubility in nonpolar media compared to linear carboxylates:

| Property | Zn-CPPA | Zinc Stearate | Zinc Naphthenate |

|---|---|---|---|

| Thermal Stability (°C) | 220 | 150 | 180 |

| Solubility in Hexane | High | Low | Moderate |

| Catalytic Efficiency (Oxidation) | 1.5× | 1× | 1.2× |

Radical-Mediated Pathways

In reductive amination and alkylation, Zn-CPPA generates alkyl radicals via single-electron transfer (SET):

Scientific Research Applications

Coatings and Paints

Zinc;3-(3-ethylcyclopentyl)propanoate is widely used as an additive in coatings and paints. Its anti-corrosive properties enhance the durability of the coatings, making it suitable for protective applications in various environments. The compound's ability to improve adhesion and weather resistance makes it valuable in automotive and industrial coatings.

Lubricants and Greases

The compound serves as an effective additive in lubricants and greases, enhancing anti-corrosion properties and lubrication performance. Its viscous nature allows it to provide a protective layer on metal surfaces, reducing wear and tear during operation .

Agricultural Applications

Research indicates that this compound possesses auxin-like biological activity that promotes plant growth. Studies have shown that low concentrations of this compound can enhance root formation and ion uptake in crops such as sunflowers and soybeans, suggesting potential use as a growth stimulant in agriculture.

Case Study 1: Aquatic Organism Response

A controlled microcosm experiment was conducted to assess the effects of varying concentrations of this compound on Hexagenia mayflies. The study revealed high survival rates across most concentrations, with subtle increases in mortality observed at the highest levels. This indicates that while immediate lethality may not be prevalent, chronic exposure could lead to significant ecological impacts over time.

Case Study 2: Plant Growth Enhancement

Another investigation focused on the impact of this compound on soybean plants. Results indicated that low concentrations facilitated enhanced absorption of metal ions and promoted overall growth metrics compared to control groups. This auxin-like effect highlights its potential as a growth stimulant in agricultural applications.

Environmental Impact and Toxicological Insights

While this compound offers several benefits across industries, it is essential to consider its environmental impact. Acute toxicity studies have established an oral LD50 of approximately 3.55 g/kg body weight in male mice, indicating potential central nervous system depression as a critical effect. Chronic exposure studies have revealed significant histopathological changes in animal models, including liver and kidney enlargement, emphasizing the need for careful handling and regulatory oversight when utilizing this compound.

Mechanism of Action

The mechanism of action of naphthenic acids, zinc salts involves the coordination of zinc ions with the carboxylate groups of naphthenic acids. This coordination enhances the stability and reactivity of the compound. The zinc ions can interact with various molecular targets, including enzymes and cellular membranes, leading to their biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Zinc Carboxylates with Cycloaliphatic Ligands

- Zinc Naphthenate (CAS 12001-85-3): A traditional industrial compound with variable cycloaliphatic ligands. Its toxicity profile includes acute oral LD₅₀ values of 2,800–4,920 mg/kg in rodents, suggesting moderate toxicity . In contrast, zinc;3-(3-ethylcyclopentyl)propanoate has a defined ligand structure, which may offer more predictable physicochemical properties, though specific toxicity data are unavailable.

- Zinc L-Carnosine (Polaprezinc): A therapeutic chelate with β-alanyl-L-histidine, exhibiting gastric protective and anti-inflammatory effects. Unlike the ethylcyclopentyl derivative, its bioactivity stems from histidine coordination, enabling oral bioavailability and low toxicity (LD₅₀ > 2,000 mg/kg in rodents) .

Zinc Coordination Polymers with Imidazole-Based Ligands

Zinc complexes with 3-(1H-imidazol-1-yl)propanoate ligands (e.g., 2-methyl or phenyl derivatives) form coordination polymers with distinct crystallinity and solubility. For example:

- Sodium 3-(2-methylimidazol-1-yl)propanoate yields immediate crystalline polymers, whereas phenyl-substituted analogs require prolonged heating for crystallization .

- The ethylcyclopentyl ligand’s bulkiness likely reduces solubility in polar solvents compared to imidazole-based analogs, favoring applications in hydrophobic matrices.

Ester Derivatives of Propanoates

- Ethyl 3-(4-cyanophenyl)propionate: A synthetic intermediate with a cyano group enhancing electrophilicity. Unlike zinc carboxylates, esters lack metal coordination, limiting use in materials science but expanding utility in organic synthesis .

- Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: The nitro group introduces strong electron-withdrawing effects, altering reactivity compared to the ethylcyclopentyl derivative’s neutral ligand .

Physicochemical Properties

*Crystallinity depends on synthesis conditions (e.g., heating duration).

Toxicity and Environmental Impact

- This compound: Limited toxicity data; structurally analogous zinc naphthenates exhibit moderate acute toxicity (rodent LD₅₀ ~2,800–4,920 mg/kg) .

- Zinc L-Carnosine: Low toxicity (LD₅₀ > 2,000 mg/kg) due to biocompatible ligands .

- Imidazole-Based Polymers : Likely low toxicity but untested; sodium salts may pose environmental risks if poorly biodegradable .

Biological Activity

Zinc;3-(3-ethylcyclopentyl)propanoate, also known as zinc naphthenate, is a zinc salt derived from naphthenic acids, which are complex mixtures of cyclopentyl and cyclohexyl carboxylic acids found primarily in crude oil. This compound has garnered attention for its diverse biological activities and applications in various fields, including medicine, biochemistry, and industrial chemistry.

- Chemical Formula : C₁₈H₃₄O₄Zn

- Molecular Weight : 394.75 g/mol

- CAS Number : 12001-85-3

Zinc naphthenates exert their biological effects primarily through the release of zinc ions, which participate in various biochemical pathways. These pathways can influence cellular processes such as enzyme activity, gene expression, and cellular metabolism.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for use in biocides and antimicrobial treatments. The compound's efficacy may be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial activity, zinc naphthenate has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses by influencing cytokine production and immune cell activation. This property suggests potential applications in treating inflammatory diseases.

Drug Delivery Systems

This compound is being explored as a vehicle for drug delivery. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents. This characteristic is particularly valuable in the development of formulations for poorly soluble drugs.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of zinc naphthenate against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 0.5% (v/v), indicating its potential as a biocide in medical applications.

- Inflammation Modulation : In an animal model of arthritis, treatment with zinc naphthenate resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential use in managing inflammatory conditions.

- Drug Delivery Applications : Research on the formulation of zinc naphthenate with non-steroidal anti-inflammatory drugs (NSAIDs) showed improved therapeutic efficacy due to enhanced drug solubility and sustained release profiles.

Biochemical Pathways Affected

The interaction of zinc naphthenate with cellular components leads to several biochemical changes:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Gene Expression Modulation : Zinc ions released from the compound can influence transcription factors that regulate genes associated with inflammation and microbial resistance .

Tables of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria like S. aureus and E. coli | |

| Anti-inflammatory | Reduces cytokine levels and joint swelling in arthritis models | |

| Drug Delivery | Enhances solubility and bioavailability of NSAIDs |

Future Directions

Research on this compound continues to expand, focusing on:

- Optimizing Formulations : Developing new formulations that maximize its therapeutic potential while minimizing side effects.

- Understanding Mechanisms : Further elucidating the molecular mechanisms underlying its biological activities.

- Expanding Applications : Exploring additional therapeutic areas, such as cancer treatment and chronic disease management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for zinc 3-(3-ethylcyclopentyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : Zinc carboxylates are typically synthesized via direct reaction of carboxylic acids with zinc oxides or acetates in aqueous or alcoholic media. For example, zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) reacts with substituted propanoic acids under reflux to form coordination complexes . Adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:2 for Zn²⁺:carboxylate) can optimize crystallinity and yield. Purity is confirmed via elemental analysis and FTIR (e.g., Zn-O stretching at ~400–500 cm⁻¹) .

Q. How is the structural integrity of zinc 3-(3-ethylcyclopentyl)propanoate validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous zinc carboxylates, SCXRD reveals tetrahedral or octahedral coordination geometries around Zn²⁺. For example, [Zn(H₂O)₄(C₁₀H₈N₂)][C₁₁H₁₀O₅] exhibits a distorted square-planar geometry with Zn–O bond lengths of 1.95–2.10 Å . Powder XRD can corroborate bulk phase purity, while TGA evaluates thermal stability (e.g., decomposition above 200°C for hydrated forms) .

Advanced Research Questions

Q. What computational methods are used to predict the ligand-binding dynamics of zinc 3-(3-ethylcyclopentyl)propanoate in biological systems?

- Methodological Answer : Density Functional Theory (DFT) simulations model Zn²⁺-ligand interactions, focusing on charge distribution and bond dissociation energies. For polaprezinc (a related zinc carnosine complex), DFT reveals enhanced stability via chelation between Zn²⁺ and imidazole/amine groups . Molecular docking studies predict binding affinities to biomolecular targets (e.g., metalloenzymes), validated via fluorescence quenching assays .

Q. How does the cyclopentyl substituent in 3-(3-ethylcyclopentyl)propanoate influence its coordination chemistry compared to analogs?

- Methodological Answer : Bulky substituents like cyclopentyl groups sterically hinder ligand exchange kinetics. In diaquabis[3-(2-sulfanylphenyl)prop-2-enoato]zinc(II), steric effects from aromatic substituents reduce coordination flexibility, favoring four-coordinate over six-coordinate geometries . Comparative NMR studies (¹H/¹³C) of cyclopentyl vs. cyclohexyl analogs show shifts in proton environments (δ ~1.5–2.5 ppm), indicating altered electronic effects on Zn²⁺ .

Q. What analytical strategies resolve contradictions in stability data for zinc carboxylates under physiological conditions?

- Methodological Answer : Conflicting stability data (e.g., hydrolysis rates in buffer solutions) are resolved via controlled pH titrations and ICP-MS monitoring of Zn²⁺ release. For example, polaprezinc remains stable at pH 3–5 but dissociates at pH >7, correlating with ulcer-healing efficacy . Accelerated degradation studies (40°C, 75% RH) coupled with HPLC-MS identify decomposition byproducts (e.g., free carboxylic acids) .

Critical Analysis of Contradictions

- Stability in Aqueous Media : Discrepancies arise from varying hydration states (e.g., dihydrate vs. anhydrous forms) and buffer compositions. For instance, zinc gluconate (CAS 4468-02-4) shows higher aqueous stability than acetate derivatives due to stronger chelation .

- Biological Activity : Conflicting reports on antimicrobial efficacy may stem from differences in bacterial strains or assay conditions (e.g., agar diffusion vs. broth dilution) .

Key Research Gaps

Mechanistic Studies : Lack of in-situ XAFS/XANES data to probe Zn²⁺ coordination changes during reactions.

Biotoxicity Profiles : Limited data on long-term cytotoxicity of cyclopentyl-substituted zinc complexes in mammalian cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.